molecular formula C18H17BrN2O2S2 B2692417 4-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 896603-81-9

4-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2692417
CAS No.: 896603-81-9
M. Wt: 437.37
InChI Key: WPICOPZPIFUXFK-UHFFFAOYSA-N
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Description

“4-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The compound was synthesized with a yield of 58% . The 1H NMR and 13C NMR data were provided, and the mass spectrometry data confirmed the molecular weight .


Molecular Structure Analysis

The crystal structure of the compound has been determined . It is a monoclinic structure with space group P 2 1 / c .


Chemical Reactions Analysis

The compound was synthesized as part of a series of reactions . The 1H NMR and 13C NMR data provided information about the chemical shifts of the protons and carbons in the molecule .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 359.247 . Other physical and chemical properties such as solubility, boiling point, and specific gravity are not mentioned in the resources.

Scientific Research Applications

Photosensitization and Photodynamic Therapy

One notable application of derivatives similar to 4-bromo-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is in the field of photosensitization for photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a zinc(II) phthalocyanine substituted with a derivative closely related to the chemical . The compound exhibited promising properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitization mechanisms in cancer treatment via PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antidiabetic and Antimicrobial Agents

Faidallah, Al-Mohammadi, Alamry, and Khan (2016) investigated fluoropyrazolesulfonylurea and thiourea derivatives for their hypoglycemic effects. They synthesized compounds through condensation reactions involving 4-hydrazino benzenesulfonamide hydrochloride and discovered significant antidiabetic activity. Moreover, the study highlighted the potential of these compounds as leads for future drug discovery targeting diabetes, showing favorable drug-like profiles based on structure–activity relationship (SAR) and in silico drug-relevant properties calculations (Faidallah, Al-Mohammadi, Alamry, & Khan, 2016).

Anti-Inflammatory and Antimicrobial Agents

Bekhit, Ashour, Abdel Ghany, Bekhit, and Baraka (2008) synthesized pyrazolyl benzenesulfonamide derivatives and evaluated them as anti-inflammatory and antimicrobial agents. Their findings indicated that some derivatives showed superior activity compared to indomethacin, a well-known anti-inflammatory drug, with minimal gastrointestinal side effects. The compounds also displayed selective inhibitory activity towards COX-2 enzyme, making them promising candidates for further investigation in anti-inflammatory drug development (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).

Properties

IUPAC Name

4-bromo-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O2S2/c1-13-2-4-14(5-3-13)18-21-16(12-24-18)10-11-20-25(22,23)17-8-6-15(19)7-9-17/h2-9,12,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPICOPZPIFUXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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